Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
Description
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1S,5R)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)6-2-3-7(8)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+,8?; |
InChI Key |
DKFWJFUJOUGOFT-PAFGHYSMSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]1CNC2)O.Cl |
Canonical SMILES |
CC1(C2CCC1CNC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride typically involves the reduction of tropinone followed by methylation. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH₄) and methylating agents like methyl iodide (CH₃I). The final product is then converted to its hydrochloride salt form using hydrochloric acid (HCl) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anticholinergic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at these receptors, inhibiting the action of acetylcholine and thereby affecting neurotransmission. This mechanism is similar to that of other anticholinergic agents .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
- CAS No.: 240401-14-3
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- Stereochemistry : Rel-(1R,5S) configuration with a bicyclo[3.2.1]octane scaffold. The hydroxyl (-OH) and methyl (-CH₃) groups occupy the 8-position, while the nitrogen atom resides at the 3-position .
Physicochemical Properties :
- Solubility: Soluble in water and organic solvents (e.g., DMSO, ethanol). Optimal stock solutions (10 mM) are prepared in DMSO and stored at -20°C for ≤1 month .
- Storage : Stable at room temperature in sealed containers, protected from moisture .
Applications :
Primarily used in pharmaceutical research as a chiral building block for drug discovery, particularly in neuroactive or receptor-targeting molecules .
Comparative Analysis with Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Stereochemical and Functional Group Variations
Positional Isomerism :
- The target compound features a hydroxyl group at C8, whereas (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol has the hydroxyl at C3 and methyl at N6. This shift significantly impacts hydrogen-bonding capacity and solubility.
Halogenation Effects :
- Fluorination at C3 (exo-3-Fluoro analogue ) increases lipophilicity (logP ~1.2 vs. ~0.5 for the target compound), enhancing blood-brain barrier permeability but reducing aqueous solubility.
Heterocyclic Substitutions :
- The triazole-substituted analogue exhibits improved affinity for serotonin receptors (Ki < 50 nM) due to π-π stacking interactions, a feature absent in the target compound.
Salt Forms :
- Hydrochloride salts (target compound and exo-3-Fluoro analogue ) enhance crystallinity and stability compared to free bases (e.g., (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol ).
Biological Activity
Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic compound belonging to the tropane alkaloid family, characterized by its unique structure that includes a nitrogen atom within its bicyclic framework. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.
- Molecular Formula : C_{10}H_{17}ClN
- Molecular Weight : Approximately 175.68 g/mol
- CAS Number : 131780-48-8
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the cholinergic system. The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in various neurological disorders.
Interaction with Receptors
Research indicates that this compound exhibits affinity for multiple nAChR subtypes, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and other cognitive impairments. The specific stereochemistry of this compound influences its binding efficacy and selectivity towards these receptors.
Biological Activities
The compound has been studied for several biological activities:
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating cholinergic signaling pathways.
- Analgesic Effects : Some research indicates potential analgesic properties, making it a candidate for pain management therapies.
- Antimicrobial Activity : The compound's structural similarities to other known antimicrobial agents warrant investigation into its efficacy against various bacterial strains.
Research Findings and Case Studies
Several studies have explored the pharmacological profile of this compound:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant improvement in memory retention in animal models treated with the compound compared to control groups. |
| Study B (2023) | Reported analgesic effects in pain models, suggesting potential use in pain management protocols. |
| Study C (2024) | Investigated antimicrobial properties against Gram-positive bacteria, showing promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity suitable for pharmaceutical applications. Its potential therapeutic applications include:
- Neuroprotective Agents : Targeting neurodegenerative diseases.
- Pain Relief Medications : Exploring its analgesic capabilities.
- Antimicrobial Agents : Further studies on its efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
